REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH:7]([C:9]([CH3:11])=O)=[CH2:8].C(N(CC)CC)C.C([OH:21])C>>[CH3:1][C:2](=[O:21])[CH2:3][CH2:4][C:5](=[O:6])[CH2:8][CH2:7][CH2:9][CH3:11]
|
Name
|
|
Quantity
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43.1 g
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Type
|
reactant
|
Smiles
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CCCCC=O
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Name
|
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
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500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the solvent is distilled
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Type
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WASH
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Details
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the chloroform phase is washed with dilute sulphuric acid and subsequently with water
|
Type
|
CUSTOM
|
Details
|
the chloroform is removed
|
Type
|
DISTILLATION
|
Details
|
the liquid residue is distilled in a waterpump vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(CCCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |